molecular formula C14H14FN3O3S B11066186 Ethyl {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate

Ethyl {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B11066186
M. Wt: 323.34 g/mol
InChI Key: CZRMMHDKIRPJQR-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a sulfanyl acetate moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with thiourea to form the pyrimidine ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE
  • ETHYL 2-{[6-AMINO-1-(4-BROMOPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE

Uniqueness

The presence of the fluorophenyl group in ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro or bromo analogs.

This detailed article provides a comprehensive overview of ETHYL 2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C14H14FN3O3S/c1-2-21-13(20)8-22-14-17-12(19)7-11(16)18(14)10-5-3-9(15)4-6-10/h3-7H,2,8,16H2,1H3

InChI Key

CZRMMHDKIRPJQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C=C(N1C2=CC=C(C=C2)F)N

Origin of Product

United States

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